Cas no 55262-02-7 (3-Benzylcyclobutanone)
3-Benzylcyclobutanone Chemical and Physical Properties
Names and Identifiers
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- Cyclobutanone, 3-(phenylmethyl)-
- 3-benzylcyclobutan-1-one
- Cyclobutanone, 3-benzyl-
- MFCD11848457
- 3-Benzylcyclobutanone
- 55262-02-7
- AKOS024015961
- AS-38577
- 3-benzyl-cyclobutanone
- 3-Benzylcyclobutanone #
- EN300-204453
- SCHEMBL428508
- Cyclobutanone, 3-phenylmethyl-
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- MDL: MFCD11848457
- Inchi: 1S/C11H12O/c12-11-7-10(8-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2
- InChI Key: GHQLIYHFLAJTTN-UHFFFAOYSA-N
- SMILES: O=C1CC(CC2C=CC=CC=2)C1
Computed Properties
- Exact Mass: 160.08886
- Monoisotopic Mass: 160.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
3-Benzylcyclobutanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B130890-10mg |
3-Benzylcyclobutanone |
55262-02-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B130890-50mg |
3-Benzylcyclobutanone |
55262-02-7 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B130890-100mg |
3-Benzylcyclobutanone |
55262-02-7 | 100mg |
$ 210.00 | 2022-06-07 | ||
| abcr | AB447410-250 mg |
3-Benzylcyclobutanone, 95%; . |
55262-02-7 | 95% | 250MG |
€274.90 | 2023-07-18 | |
| abcr | AB447410-1 g |
3-Benzylcyclobutanone, 95%; . |
55262-02-7 | 95% | 1g |
€610.10 | 2023-07-18 | |
| Alichem | A019139450-1g |
3-Benzylcyclobutanone |
55262-02-7 | 95% | 1g |
$401.70 | 2023-09-01 | |
| Enamine | EN300-204453-0.05g |
3-benzylcyclobutan-1-one |
55262-02-7 | 95% | 0.05g |
$112.0 | 2023-09-16 | |
| Enamine | EN300-204453-0.1g |
3-benzylcyclobutan-1-one |
55262-02-7 | 95% | 0.1g |
$168.0 | 2023-09-16 | |
| Enamine | EN300-204453-0.25g |
3-benzylcyclobutan-1-one |
55262-02-7 | 95% | 0.25g |
$240.0 | 2023-09-16 | |
| Enamine | EN300-204453-0.5g |
3-benzylcyclobutan-1-one |
55262-02-7 | 95% | 0.5g |
$444.0 | 2023-09-16 |
3-Benzylcyclobutanone Suppliers
3-Benzylcyclobutanone Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 3-Benzylcyclobutanone
Cyclobutanone, 3-(phenylmethyl)- (CAS No. 55262-02-7): A Comprehensive Overview
Cyclobutanone, 3-(phenylmethyl)- (CAS No. 55262-02-7) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry and pharmaceutical research. This compound, characterized by its unique cyclobutanone ring structure and a phenylmethyl substituent, serves as a valuable intermediate in the synthesis of various complex molecules. Its molecular formula is C11H12O, and it exhibits distinct chemical properties that make it a subject of interest for researchers and industrial applications alike.
The 3-(phenylmethyl)-cyclobutanone structure is particularly notable for its versatility in organic synthesis. The cyclobutanone ring, a four-membered cyclic ketone, is known for its ring strain, which can be leveraged to drive unique chemical reactions. The addition of the phenylmethyl group further enhances its reactivity, making it a useful building block for the construction of more complex organic frameworks. Researchers often explore its potential in asymmetric synthesis and catalysis, where its structural features can lead to high selectivity and yield.
In recent years, the demand for Cyclobutanone, 3-(phenylmethyl)- has increased due to its applications in the development of pharmaceutical intermediates. The compound's ability to act as a precursor for biologically active molecules has made it a focal point in drug discovery. For instance, it has been utilized in the synthesis of compounds with potential anti-inflammatory and antimicrobial properties. This aligns with the growing interest in novel therapeutic agents, especially in the wake of global health challenges.
Another area where Cyclobutanone, 3-(phenylmethyl)- shows promise is in material science. Its incorporation into polymers and other advanced materials can impart unique mechanical and thermal properties. Researchers are investigating its role in the creation of high-performance polymers, which are increasingly sought after in industries such as aerospace and electronics. The compound's stability and reactivity make it a candidate for innovative material designs.
The synthesis of Cyclobutanone, 3-(phenylmethyl)- typically involves multi-step organic reactions, including cyclization and functional group transformations. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been employed to improve the efficiency and scalability of its production. These methods align with the broader trend toward green chemistry, where minimizing waste and energy consumption is a priority.
From a market perspective, the global demand for Cyclobutanone derivatives is on the rise, driven by their applications in fine chemicals and specialty materials. Companies specializing in custom synthesis and contract research are increasingly offering 3-(phenylmethyl)-cyclobutanone as part of their product portfolios. This trend reflects the compound's growing importance in both academic and industrial settings.
In conclusion, Cyclobutanone, 3-(phenylmethyl)- (CAS No. 55262-02-7) is a compound of significant scientific and industrial relevance. Its unique structural features and reactivity make it a valuable tool in organic synthesis, pharmaceutical development, and material science. As research continues to uncover new applications, its role in advancing these fields is expected to expand further.
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